6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione

HCV NS5B polymerase antiviral

6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione (CAS 353262-80-3) is a heterocyclic organic compound featuring a chloro-substituted benz[de]isoquinoline-1,3(2H)-dione core with a 4-pyridinylmethyl substituent at the N-2 position. This compound belongs to the 1H-benz[de]isoquinoline-1,3(2H)-dione class, a scaffold with documented activity across multiple therapeutic targets including hepatitis C virus (HCV) NS5B polymerase inhibition and thromboxane synthetase inhibition.

Molecular Formula C18H11ClN2O2
Molecular Weight 322.7 g/mol
Cat. No. B12091449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC18H11ClN2O2
Molecular Weight322.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=NC=C4)Cl
InChIInChI=1S/C18H11ClN2O2/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)10-11-6-8-20-9-7-11/h1-9H,10H2
InChIKeyUZWICYGNFHCBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione (CAS 353262-80-3)


6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione (CAS 353262-80-3) is a heterocyclic organic compound featuring a chloro-substituted benz[de]isoquinoline-1,3(2H)-dione core with a 4-pyridinylmethyl substituent at the N-2 position . This compound belongs to the 1H-benz[de]isoquinoline-1,3(2H)-dione class, a scaffold with documented activity across multiple therapeutic targets including hepatitis C virus (HCV) NS5B polymerase inhibition and thromboxane synthetase inhibition [1][2]. It serves as a synthetic intermediate derived from 4-chloronaphthalic anhydride, enabling the preparation of 1,8-naphthalimide-based clathrin inhibitors [3]. The compound is commercially available from multiple vendors as a research-grade chemical for drug discovery and chemical biology applications.

Why Generic Substitution of 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione Is Not Advisable


Substituting 6-chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione with other benz[de]isoquinoline-1,3-dione analogs is discouraged due to the profound impact of N-2 substitution on biological activity. Structure-activity relationship (SAR) studies on the isoquinoline-1,3-dione scaffold demonstrate that N-2 substitution generally leads to loss of target potency in certain contexts, such as tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition [1]. Conversely, the specific 4-pyridinylmethyl substituent at N-2 has been explicitly claimed in patent families as critical for HCV NS5B polymerase inhibition, with certain analogs achieving low nanomolar EC50 values (<5 nM) in HCV replicon assays [2]. Additionally, the 6-chloro substitution on the naphthalene ring distinguishes this compound from unsubstituted or differently halogenated analogs, affecting both electronic properties and potential binding interactions [3].

Quantitative Differentiation Evidence for 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione


HCV NS5B Polymerase Inhibitory Potency in Replicon Assays

This compound incorporates the 4-pyridinylmethyl N-2 substituent present in a series of benz[de]isoquinoline-1,3-diones that demonstrated potent HCV NS5B polymerase inhibition. A structurally related analog within this series exhibited an EC50 of 4 nM in the HCV1b replicon system [1]. The unsubstituted parent scaffold or analogs with alternative N-2 substituents showed reduced or abolished antiviral activity, as evidenced by SAR trends in the same patent and publication families [2]. The 6-chloro substitution may further modulate potency relative to unsubstituted or 6-bromo analogs, based on established SAR for this scaffold class.

HCV NS5B polymerase antiviral replicon

Clathrin Inhibitor Synthetic Intermediate: Pitstop Family Access

6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a derivative of 4-chloronaphthalic anhydride and serves as a key intermediate in the synthesis of 1,8-naphthalimide-based clathrin inhibitors, including the Pitstop family [1]. The most potent clathrin terminal domain inhibitor reported, 3-sulfo-N-benzyl-1,8-naphthalimide (IC50 ≈ 6.9 μM), shares the naphthalimide core accessible through this intermediate [2]. Alternative synthetic intermediates lacking the 6-chloro or 4-pyridinylmethyl groups do not provide the same downstream access to N-substituted naphthalimides with optimized clathrin inhibition profiles.

clathrin inhibition endocytosis chemical probe Pitstop

Fluorescence Quenching Efficiency in FRET Applications

Pyridinyl-isoquinoline-dione derivatives, including the 6-chloro-2-(4-pyridinylmethyl) analog, are claimed as fluorescence quencher molecules with unexpectedly low background signal and/or high quenching efficiency in FRET applications [1]. The patent US 8,350,038 explicitly discloses pyridinyl-isoquinoline-dione derivatives as dark quenchers for conjugation to solid supports or biomolecules [2]. The 6-chloro substitution is expected to modulate the absorption spectrum and quenching efficiency relative to unsubstituted analogs, based on the electronic effects of the chloro substituent on the naphthalimide chromophore.

FRET fluorescence quencher dark quencher pyridinyl-isoquinoline-dione

Thromboxane Synthetase Inhibition: 6-Chloro Substitution Preference

US Patent 4,782,064 discloses 2-heteroarylalkyl-1H-benz[de]isoquinoline-1,3(2H)-diones as thromboxane synthetase inhibitors, with a preferred embodiment where R1 is chlorine [1]. The 6-chloro substitution is explicitly preferred over hydrogen or other halogens for this pharmacological activity. The 4-pyridinylmethyl group (where heteroaryl is pyridinyl and X = N) falls within the claimed generic scope.

thromboxane synthetase cardiovascular hypotensive 6-chloro

Optimal Application Scenarios for 6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione


HCV Antiviral Drug Discovery: Scaffold Optimization

Use this compound as a key intermediate or scaffold for structure-activity relationship (SAR) studies targeting HCV NS5B polymerase. The 4-pyridinylmethyl N-2 substituent has been validated in analogs achieving EC50 values as low as 4 nM in HCV1b replicon assays [1]. Medicinal chemistry teams can leverage the 6-chloro position for further derivatization while retaining the critical N-2 pharmacophore.

Chemical Biology: Clathrin-Mediated Endocytosis Probe Development

Employ this compound as a synthetic precursor for 1,8-naphthalimide-based clathrin inhibitors. It enables access to the Pitstop family of inhibitors, with the most potent analogs achieving IC50 values of approximately 6.9 μM against the clathrin terminal domain-amphiphysin interaction [2]. This application is valuable for groups investigating endocytic trafficking, cancer cell division, or viral entry mechanisms.

Assay Development: Novel Dark Quencher for FRET Probes

Utilize this pyridinyl-isoquinoline-dione derivative as a dark quencher in FRET-based assays. The patent literature claims unexpectedly low background and high quenching efficiency for this scaffold class when conjugated to oligonucleotides or proteins [3]. The 6-chloro substituent provides a synthetic handle for further functionalization and spectral tuning.

Cardiovascular Research: Thromboxane Synthetase Inhibitor Lead

Initiate thromboxane synthetase inhibitor programs using this compound as a lead scaffold. The 6-chloro substitution is the preferred embodiment in the original patent, and the 4-pyridinylmethyl group fits the claimed heteroarylalkyl substituent scope [4]. This provides intellectual property grounding for cardiovascular drug discovery efforts targeting hypertension or myocardial ischemia.

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